6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
CAS No.: 877635-48-8
Cat. No.: VC7405475
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877635-48-8 |
|---|---|
| Molecular Formula | C20H18N2O5S |
| Molecular Weight | 398.43 |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
| Standard InChI | InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3 |
| Standard InChI Key | RCDXRUFVWLUGMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
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4-Oxo-4H-pyran-3-yl core: A six-membered lactone ring with a ketone group at position 4, contributing to electrophilic reactivity.
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[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl side chain: A pyrimidine ring substituted with methyl groups at positions 4 and 6, connected via a sulfanyl (-S-) bridge to the pyranone core. This moiety enhances potential interactions with biological targets through hydrogen bonding and π-stacking.
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3-Methoxybenzoate ester: An aromatic ester group with a methoxy substituent at position 3, influencing solubility and steric effects.
The IUPAC name, [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate, reflects this arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₅S |
| Molecular Weight | 398.43 g/mol |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C |
| InChI Key | RCDXRUFVWLUGMG-UHFFFAOYSA-N |
| CAS Number | 877635-48-8 |
Electronic and Steric Features
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Electrophilic Sites: The pyranone’s ketone group (C=O) and the pyrimidine’s nitrogen atoms create regions of high electron density, facilitating nucleophilic attacks or coordination with metal ions.
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Steric Hindrance: The 4,6-dimethyl groups on the pyrimidine ring and the 3-methoxybenzoate group introduce steric bulk, potentially affecting binding affinity in biological systems.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Pyranone Core: Cyclization of γ-keto esters or oxidation of dihydropyran derivatives.
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Introduction of the Sulfanyl-Methyl Group: Nucleophilic substitution between a pyranone bromide and 4,6-dimethylpyrimidine-2-thiol under basic conditions.
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Esterification with 3-Methoxybenzoic Acid: Activation of the benzoic acid (e.g., via acyl chloride) followed by coupling with the hydroxyl group on the pyranone ring.
Optimization Challenges
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Yield Improvements: Side reactions, such as over-oxidation of the sulfanyl group or ester hydrolysis, require controlled reaction conditions (e.g., low temperatures, inert atmospheres).
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Purification: Chromatographic techniques are essential due to the compound’s moderate solubility in common organic solvents.
Physicochemical Characterization
Solubility and Stability
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Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the hydrophobic pyrimidine and benzoate groups.
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Thermal Stability: The ester linkage may render the compound prone to hydrolysis under acidic or alkaline conditions.
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretches (1680–1720 cm⁻¹) and S-C vibrations (650–750 cm⁻¹).
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NMR: Distinct signals for pyranone C-4 (δ 190–200 ppm in ¹³C NMR) and pyrimidine methyl groups (δ 2.0–2.5 ppm in ¹H NMR).
Future Research Directions
Priority Investigations
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Biological Screening: In vitro assays against cancer cell lines, microbial strains, and inflammatory markers.
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Structural Modifications: Synthesis of analogs with enhanced solubility (e.g., carboxylate salts) or target specificity.
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Computational Modeling: Molecular docking studies to identify putative protein targets.
Technological Applications
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Material Science: Use as a ligand for metal-organic frameworks (MOFs) due to its sulfur and nitrogen donor atoms.
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Drug Delivery: Nanoformulations to overcome solubility limitations.
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